Solubility of 4,4'-Carbonylbis(benzoic acid methyl) ester in organic solvents
Solubility of 4,4'-Carbonylbis(benzoic acid methyl) ester in organic solvents
This guide details the solubility profile, thermodynamic behavior, and purification protocols for 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as Dimethyl 4,4'-carbonyldibenzoate).
Chemical Profile & Structural Analysis[1][2]
Compound Identity:
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IUPAC Name: Dimethyl 4,4'-carbonyldibenzoate
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Synonyms: 4,4'-Carbonylbis(benzoic acid methyl) ester; Dimethyl benzophenone-4,4'-dicarboxylate
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Molecular Formula: C₁₇H₁₄O₅[2]
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Molecular Weight: 298.29 g/mol [2]
Structural Determinants of Solubility:
The solubility of this compound is governed by the competition between its rigid, aromatic benzophenone core (promoting
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Rigidity & Lattice Energy: The central carbonyl group links two phenyl rings in a non-planar but rigid configuration. This increases the crystal lattice energy compared to simple benzoate esters, requiring solvents with high dispersive power or high temperature to disrupt the crystal structure.
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Polarity: The molecule possesses moderate polarity due to the three carbonyl groups (one ketone, two esters). This makes it compatible with polar aprotic solvents but less soluble in non-polar aliphatic hydrocarbons.
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Hydrogen Bonding: It acts strictly as a hydrogen bond acceptor (HBA). It lacks hydrogen bond donors (HBD), rendering it insoluble in water but soluble in protic solvents (alcohols) only when heated (disrupting the solvent's own H-bond network).
Solubility Data & Solvent Selection
The following classifications are derived from structural analogs (dimethyl terephthalate, benzophenone derivatives) and standard purification protocols for poly(ether ketone) monomers.
Table 1: Solubility Classification by Solvent Class
| Solvent Class | Specific Solvents | Solubility Status (RT) | Solubility Status (Hot) | Mechanistic Insight |
| Chlorinated Hydrocarbons | Chloroform, Dichloromethane (DCM), Chlorobenzene | High | Very High | Strong dipole-dipole interactions and dispersive forces match the aromatic core. |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | High | Very High | High dielectric constants stabilize the polar ester/ketone groups. Primary choice for reaction media. |
| Alcohols | Methanol, Ethanol, Isopropanol | Poor | Moderate/Good | Ideal for Recrystallization. The high temperature coefficient of solubility allows dissolution at boiling point and precipitation upon cooling. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | High | |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Insoluble | Poor | Lack of polarity and dispersive power prevents solvation of the diester. Used as anti-solvents . |
| Ethers | THF, 1,4-Dioxane | Good | High | Moderate polarity and H-bond accepting capability match the ester functionalities. |
| Aqueous | Water, Buffers | Insoluble | Insoluble | Hydrophobic aromatic core dominates; lack of H-bond donors prevents hydration. |
Thermodynamic Modeling & Prediction
For precise process engineering (e.g., crystallization design), the solubility behavior can be modeled using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
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Enthalpy of Dissolution (
): Dissolution in alcohols is typically endothermic ( ), meaning solubility increases significantly with temperature. -
Entropy of Mixing (
): The rigid structure results in a lower entropy of mixing compared to flexible chains, necessitating higher temperatures to achieve the negative Gibbs free energy required for spontaneous dissolution.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Static Method)
Use this protocol to generate precise solubility curves.
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Preparation: Add excess Dimethyl 4,4'-carbonyldibenzoate to 10 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.
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Equilibration: Set the thermostat to the desired temperature (e.g., 25°C). Stir at 400 rpm for 24 hours to ensure equilibrium.
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Sampling: Stop stirring and allow solids to settle for 2 hours (or centrifuge at isothermal conditions).
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Extraction: Withdraw 2 mL of the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
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Measurement: Transfer to a tared weighing dish. Evaporate solvent under vacuum or nitrogen stream. Dry the residue at 60°C until constant weight is achieved.
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Calculation:
Protocol B: Purification via Recrystallization
Standard method for achieving >99.5% purity for polymerization.
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Solvent Choice: Methanol (for high yield) or Ethanol/Toluene mix (for higher purity).
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Dissolution: Place crude solid in a round-bottom flask. Add solvent (approx. 10 mL per gram of solid). Heat to reflux.
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Saturation: If solid remains, add solvent in small aliquots until fully dissolved. If fully dissolved immediately, concentrate the solution slightly.
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Filtration (Hot): Perform hot filtration to remove insoluble mechanical impurities (dust, polymer residues).
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Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C. Note: Rapid cooling yields small, impure crystals; slow cooling yields large, pure needles.
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Isolation: Filter crystals using a Buchner funnel. Wash with cold solvent (e.g., -20°C Methanol).
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Drying: Dry under vacuum at 50°C for 12 hours to remove solvates.
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Solubility of Benzoic Acid Derivatives in Organic Solvents. Retrieved from [Link]
